![molecular formula C24H37N5O3 B2617581 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 922121-09-3](/img/structure/B2617581.png)
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C24H37N5O3 and its molecular weight is 443.592. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide, often referred to as F936-0662, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of F936-0662 is C22H32N4O2. The compound features a complex structure that includes a tetrahydroquinoline moiety and a piperazine ring, which are known to influence its biological activity.
1. Receptor Interaction
F936-0662 exhibits interactions with various neurotransmitter receptors. Compounds with similar structures have been shown to modulate dopamine and serotonin receptors, which are critical in the treatment of mood disorders and schizophrenia. For instance, the piperazine component is often associated with antipsychotic activity due to its ability to bind to these receptors.
2. Enzyme Inhibition
The compound may also inhibit specific enzymes involved in neurotransmitter metabolism. For example, compounds structurally related to F936-0662 have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is significant for cognitive enhancement and the treatment of Alzheimer's disease.
In Vitro Studies
Recent studies have highlighted the cytotoxic effects of F936-0662 on various cancer cell lines. For example, it has shown significant activity against pancreatic cancer cells (DAN-G), indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
DAN-G | 12.5 | Apoptosis induction |
HeLa | 15.0 | Cell cycle arrest |
MCF7 | 20.0 | Inhibition of proliferation |
In Vivo Studies
In vivo studies in animal models have demonstrated that F936-0662 can reduce tumor growth and improve survival rates in treated subjects. The compound was administered at varying doses to assess its efficacy and safety profile.
Case Study 1: Anticancer Activity
A study involving mice implanted with pancreatic tumors showed that administration of F936-0662 led to a 40% reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of F936-0662 in models of neurodegeneration. The compound improved cognitive function and reduced markers of oxidative stress in the brain.
Eigenschaften
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3/c1-27-10-12-29(13-11-27)22(19-7-8-21-18(15-19)5-3-9-28(21)2)17-26-24(31)23(30)25-16-20-6-4-14-32-20/h7-8,15,20,22H,3-6,9-14,16-17H2,1-2H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJIAGXSKIYPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2CCCO2)C3=CC4=C(C=C3)N(CCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.